6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core with a chloromethyl (-CH2Cl) substituent at the 6-position and a methyl (-CH3) group at the 2-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to its reactive chloromethyl group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
6-(chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-6-10-8-3-2-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWWRZWXONWRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of 2-Amino-3-bromo-5-chloropyridine Derivatives
Method Overview:
This approach employs readily available halogenated pyridine derivatives as starting materials, which undergo a sequence of reactions involving amination, halogenation, and cyclization to form the fused triazolopyridine core.
Preparation of Intermediate:
The initial step involves reacting 2-amino-3-bromo-5-chloropyridine with a suitable amine, such as 1,1-dimethoxy-N,N-dimethylethylamine, in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a catalytic amount of p-toluenesulfonic acid (TsOH).Cyclization with Hydroxylamine Sulfonic Acid:
The intermediate is then reacted with hydroxylamine sulfonic acid in pyridine, facilitating cyclization to form the triazolopyridine ring system. The reaction proceeds efficiently at mild temperatures (15–30°C), with yields reaching up to 92%.Chloromethylation Step:
To introduce the chloromethyl group at the 6-position, an electrophilic chloromethylation using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of acid catalysts is employed, often under reflux conditions.
Reaction Conditions Summary:
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 2-amino-3-bromo-5-chloropyridine + amine | DMF | 130°C | 95% | Catalyst: p-toluenesulfonic acid |
| 2 | Intermediate + hydroxylamine sulfonic acid | Pyridine | 15–30°C | 92% | Cyclization step |
| 3 | Chloromethylating agent | Reflux | Reflux | Variable | For chloromethylation |
Microwave-Assisted Synthesis Using 1-Amino-2-imino-Pyridine Derivatives
Method Overview:
This innovative approach utilizes microwave irradiation to accelerate the formation of the target compound from 1-amino-2-imino-pyridine derivatives, offering a rapid, solvent-free, and environmentally benign process.
Preparation of Precursors:
1-Amino-2-imino-pyridines are synthesized from accessible precursors such as pyridine derivatives with amino and imino functionalities, often via condensation reactions.Microwave Cyclization:
Under microwave irradiation, these precursors react with acetic acid or other carboxylic acids, facilitating C–N bond formation and subsequent cyclization to generate the fused triazolopyridine core. The process typically completes within 15–25 minutes at 100°C, with yields exceeding 90%.Chloromethylation:
The chloromethyl group can be introduced post-cyclization via electrophilic chloromethylation using reagents like paraformaldehyde and hydrochloric acid under microwave conditions.
Reaction Conditions Summary:
| Step | Reagents | Energy Source | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 1-Amino-2-imino-pyridine derivatives + acetic acid | Microwave | 100°C | 15–25 min | >90% | No catalyst needed |
| 2 | Chloromethylating reagents | Microwave | Reflux | 10–15 min | High | Environmentally friendly |
Classical Route: Multi-Step Synthesis from Halogenated Pyridines
Method Overview:
This classical method involves multi-step synthesis starting from halogenated pyridine derivatives, proceeding through halogenation, nucleophilic substitution, and cyclization.
Halogenation of Pyridine:
Starting from methylpyridine, chloromethylation or bromination introduces reactive halogen groups at the 6-position.Formation of Hydrazine or Amino Intermediates:
Nucleophilic substitution of halogens with hydrazine or amino groups forms key intermediates.Cyclization to Triazolopyridine:
Cyclization with hydrazine derivatives or via diazotization followed by cyclization yields the fused heterocycle.
Reaction Conditions Summary:
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation agents | Acetone or Dioxane | Reflux | Variable | For halogenation |
| 2 | Hydrazine derivatives | Ethanol | Reflux | Moderate | Nucleophilic substitution |
| 3 | Cyclization reagents | Acidic conditions | Reflux | Variable | Final heterocycle formation |
Data Table Comparing Methods
| Method | Raw Materials | Reaction Time | Yield | Environment | Complexity | Suitability for Industrial Scale |
|---|---|---|---|---|---|---|
| Cyclization of Halogenated Pyridines | Halogenated pyridine derivatives | 12–24 hours | 85–95% | Moderate | Moderate | Suitable with optimization |
| Microwave-Assisted from 1-Amino-2-imino-Pyridines | 1-Amino-2-imino-pyridines | 15–25 min | >90% | Environmentally friendly | Simple | Highly suitable |
| Classical Multi-Step | Halogenated pyridines + hydrazines | Several days | Variable | Less eco-friendly | Complex | Less preferred |
Research Findings and Notes
Environmental and Safety Advantages:
Microwave-assisted and direct cyclization methods reduce solvent use, reaction time, and hazardous reagents, aligning with green chemistry principles.Yield Optimization:
Increasing molar equivalents of acetic acid and optimizing microwave parameters significantly improve yields and reaction efficiency.Reaction Mechanisms:
The cyclization generally proceeds via nucleophilic attack on halogenated pyridine intermediates, followed by ring closure facilitated by acid catalysis or microwave energy.Industrial Potential: The simplified, solvent-free microwave protocols and direct synthesis routes demonstrate promising scalability, with reduced waste and operational costs.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Formation of substituted triazolopyridines.
Oxidation: Formation of carboxylated triazolopyridines.
Reduction: Formation of dihydrotriazolopyridines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs).
Biology: Its derivatives have been investigated for their antimicrobial and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine and its derivatives often involves the inhibition of specific enzymes. For example, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . In the case of PDE inhibition, it prevents the breakdown of cyclic nucleotides, leading to increased levels of cAMP or cGMP and subsequent physiological effects .
Comparison with Similar Compounds
Key Observations :
- The position of the chloromethyl group (6 vs. 5) influences reactivity and biological interactions.
- Core structure (pyridine vs. pyrimidine) affects electronic properties and binding affinity. Pyrimidine analogs often show enhanced hydrogen bonding due to additional nitrogen atoms.
Physicochemical Properties
Melting Points and Solubility
Biological Activity
6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has gained attention due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
- Molecular Formula : C7H7ClN4
- Molecular Weight : 172.61 g/mol
- IUPAC Name : this compound
- SMILES Notation : ClC1=CN2C(=N1)N=C(N2)C=C
The compound features a triazole ring fused to a pyridine structure, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Its activities include:
- Anticancer Activity : The compound has shown promising results as an inhibitor of specific cancer cell lines.
- Enzyme Inhibition : It has demonstrated potential as an inhibitor of kinases involved in cancer progression.
Anticancer Activity
A study evaluated various triazolo derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 3.5 |
| Similar Compound A | MCF-7 | 2.8 |
| Similar Compound B | HeLa | 4.0 |
These results suggest that the triazolo-pyridine scaffold can be optimized for enhanced anticancer activity.
Enzyme Inhibition Studies
In another study focusing on kinase inhibition, the compound was tested against c-Met kinase:
| Compound | c-Met IC50 (μM) |
|---|---|
| This compound | 0.12 |
| Foretinib (Control) | 0.019 |
The compound exhibited comparable inhibitory activity to known inhibitors like Foretinib, indicating its potential as a therapeutic agent in cancer treatment.
The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to the ATP-binding site of kinases. This binding inhibits the phosphorylation processes crucial for cancer cell proliferation.
Q & A
Q. What are the established synthetic routes for 6-(chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine?
The compound can be synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, Pb(OAc)₄, or MnO₂. Alternatively, metal-free protocols involving iodine/KI or PIFA (bis(trifluoroacetoxy)iodobenzene) are employed to avoid transition-metal contamination . Hydrazone intermediates, such as those derived from cyanoacetic acid hydrazide, can undergo condensation with arylidenemalononitriles or aliphatic aldehydes in refluxing ethanol with piperidine catalysis to form the triazolo[1,5-a]pyridine core .
Q. How is structural characterization of this compound performed?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ ~1.6–2.5 ppm, aromatic protons at δ ~7.2–8.4 ppm) .
- IR spectroscopy : Peaks for C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹), and NH (~3300 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves bond angles and crystallographic packing, critical for verifying regioselectivity in fused-ring systems .
Q. What biological activities are associated with triazolo[1,5-a]pyridine derivatives?
Triazolo[1,5-a]pyridines exhibit antimicrobial, antitumor, and enzyme-inhibitory activities. For example:
- Antimicrobial : Derivatives with diphenyl sulfide moieties show efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Kinase inhibition : Structural analogs (e.g., filgotinib) target JAK kinases, suggesting potential for anti-inflammatory or anticancer applications .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve regioselectivity and yield?
- Catalyst selection : Transition-metal-free methods (e.g., I₂/KI) reduce contamination risks and enhance scalability .
- Solvent and temperature : Refluxing ethanol or acetonitrile with piperidine improves cyclization efficiency .
- Substrate scope : Electron-deficient aldehydes and nitriles favor higher yields in condensation reactions .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Oxidant | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Oxidative cyclization | Pb(OAc)₄ | 65–75 | High | |
| Metal-free condensation | I₂/KI | 70–85 | Moderate | |
| Hydrazone cyclization | Piperidine | 60–80 | High |
Q. How do structural modifications (e.g., chloromethyl vs. bromo substituents) affect bioactivity?
Q. How to resolve contradictions in spectral data during structural analysis?
- Multi-technique validation : Combine NMR, IR, and mass spectrometry to confirm functional groups.
- Crystallographic validation : Resolve ambiguous proton environments (e.g., overlapping aromatic signals) via X-ray diffraction .
Q. What mechanisms underpin the compound’s interaction with biological targets?
- Enzyme inhibition : The triazolo-pyridine scaffold mimics purine bases, competitively binding ATP pockets in kinases (e.g., JAK, VEGFR-2) .
- Oxidative stress modulation : Derivatives like 6-(chloromethyl) analogs reduce reactive oxygen species (ROS) in C. elegans, extending lifespan under oxidative stress .
Q. How does the compound’s stability impact experimental design?
- Hydrolytic sensitivity : The chloromethyl group is prone to hydrolysis; storage in anhydrous solvents (e.g., DMF) is recommended .
- Thermal stability : Decomposition above 200°C necessitates low-temperature reactions .
Methodological Recommendations
- Derivatization : Use the chloromethyl group for Suzuki-Miyaura cross-coupling or nucleophilic substitution to generate analogs for SAR studies .
- Biological assays : Prioritize enzyme inhibition (e.g., kinase assays) and antimicrobial susceptibility testing (MIC/MBC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
